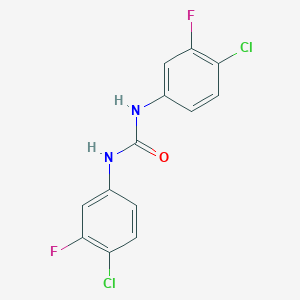
1,3-Bis(4-chloro-3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chloro-3-fluorophenyl)urea is an organic compound characterized by the presence of two 4-chloro-3-fluorophenyl groups attached to a urea backbone
Preparation Methods
The synthesis of 1,3-Bis(4-chloro-3-fluorophenyl)urea typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 4-chloro-3-fluoroaniline to form the desired urea derivative. Industrial production methods may involve the use of safer and more efficient reagents to minimize the hazards associated with phosgene.
Chemical Reactions Analysis
1,3-Bis(4-chloro-3-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of strong acids or bases, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions or amines. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,3-Bis(4-chloro-3-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chloro-3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
1,3-Bis(4-chloro-3-fluorophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chlorophenyl)urea: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
1,3-Bis(4-fluorophenyl)urea: Lacks the chlorine atoms, which can influence its overall properties.
1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea: Contains additional trifluoromethyl groups, which can significantly alter its chemical and biological characteristics.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these halogens can enhance its reactivity and potential biological activities.
Properties
Molecular Formula |
C13H8Cl2F2N2O |
|---|---|
Molecular Weight |
317.11 g/mol |
IUPAC Name |
1,3-bis(4-chloro-3-fluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
InChI Key |
APXXSUSXFAWKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-[(2-chlorophenyl)methyl]-2-[(furan-2-yl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15119521.png)
![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)
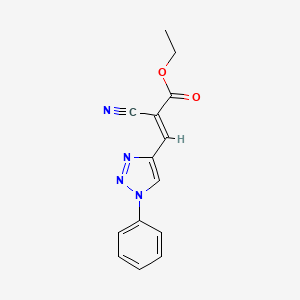
![1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B15119536.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
![10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B15119562.png)
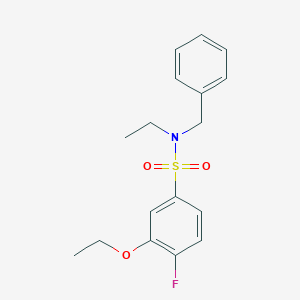
![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)
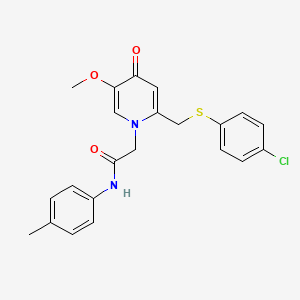
![2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119589.png)
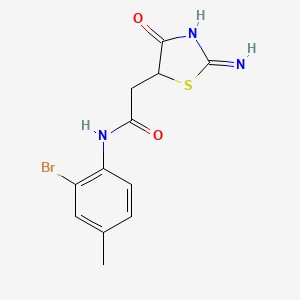
![Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B15119609.png)
![5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B15119624.png)

